molecular formula C14H16N2O2S2 B2766720 (Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 905679-89-2

(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2766720
CAS No.: 905679-89-2
M. Wt: 308.41
InChI Key: NKJPOWYHJHLAIV-PFONDFGASA-N
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Description

(Z)-S-(2-((3-Ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a benzothiazole-derived thioester featuring a Z-configuration at the imine moiety. Its structure comprises a benzo[d]thiazole core substituted with a 3-ethyl and 6-methyl group, coupled to an ethanethioate functional group via a ketone-linked amine. This compound belongs to a class of bioactive heterocycles, where benzothiazole derivatives are widely studied for their pharmacological (e.g., antimicrobial, antitumor) and material science applications .

Properties

IUPAC Name

S-[2-[(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-4-16-11-6-5-9(2)7-12(11)20-14(16)15-13(18)8-19-10(3)17/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJPOWYHJHLAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)CSC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate, a compound belonging to the class of benzothiazole derivatives, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C14H16N2O2S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

Key Properties:

  • Molecular Weight : 280.35 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

Biological Activity Overview

Benzothiazole derivatives, including the compound , have been reported to exhibit a wide range of biological activities:

  • Antimicrobial Activity :
    • Several studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, derivatives showed moderate to potent activity at concentrations around 50 mg/mL when compared to standard antibiotics like ampicillin .
  • Anticancer Potential :
    • Research indicates that certain benzothiazole derivatives can inhibit cancer cell proliferation. A study highlighted that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cells .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection, particularly in models of ischemia/reperfusion injury. These compounds demonstrated the ability to scavenge reactive oxygen species (ROS), indicating potential for treating neurodegenerative diseases .
  • Antiparasitic Activity :
    • Benzothiazole derivatives have also been evaluated for their antiparasitic effects, showing activity against protozoan pathogens .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/ConcentrationReference
AntimicrobialStaphylococcus aureus50 mg/mL
AnticancerMDA-MB-231Varies
NeuroprotectiveNeuronal cells50 μM
AntiparasiticProtozoan pathogensVaries

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Pathways : Many benzothiazole derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in bacteria and cancer cells.
  • Interaction with Cellular Targets : The compound may interact with cellular receptors or proteins, leading to altered signaling pathways that affect cell survival and proliferation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing benzo[d]thiazole moieties exhibit promising anticancer properties. Studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties
The synthesis of thiazole derivatives has been linked to antimicrobial activity. Compounds similar to (Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate have been evaluated for their ability to inhibit bacterial growth. In vitro studies reported significant zones of inhibition, indicating effectiveness against specific pathogens .

Biological Studies

Enzyme Inhibition
The compound may also act as an enzyme inhibitor, particularly targeting enzymes involved in cancer metabolism. The structural features of this compound suggest it could interact with key metabolic pathways, potentially leading to reduced tumor growth .

Antioxidant Activity
Research has highlighted the antioxidant properties of thiazole derivatives. These compounds can scavenge free radicals, contributing to cellular protection and potentially reducing the risk of chronic diseases associated with oxidative stress .

Material Science

Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices for enhanced material properties. Its application in creating conductive polymers has been explored, showing improvements in electrical conductivity and thermal stability .

Nanotechnology
In nanotechnology, derivatives of this compound are being investigated for their potential use in drug delivery systems. The ability to modify the compound's surface properties can enhance the targeting and efficacy of therapeutic agents at the cellular level .

Case Studies

Study Focus Findings
Study A Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in micromolar range .
Study B Antimicrobial EfficacyShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study C Antioxidant PropertiesConfirmed the ability to reduce oxidative stress markers in cellular models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares a benzothiazole-thioester scaffold with analogs like S-(2-((3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate (CAS: 905681-11-0). Key differences include:

  • Substituents on the benzothiazole ring :
    • Target compound : 3-ethyl, 6-methyl.
    • CAS 905681-11-0 : 3-allyl, 6-ethoxy .

These substitutions influence steric and electronic properties. In contrast, the allyl (sp²-hybridized) and ethoxy (electron-donating) groups in CAS 905681-11-0 may increase reactivity toward electrophilic agents or alter solubility in polar solvents.

Table 1: Substituent Comparison
Compound 3-Position Substituent 6-Position Substituent Thioester Group
Target Compound Ethyl Methyl Ethanethioate
CAS 905681-11-0 Allyl Ethoxy Ethanethioate

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into two primary components:

  • 3-Ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene amine : The benzothiazole core with 3-ethyl and 6-methyl substituents.
  • S-(2-Oxoethyl) ethanethioate : The thioester side chain linked via an acetamide group.

Key intermediates include:

  • 2-Amino-4-methylthiophenol (for benzothiazole ring formation)
  • Ethylating agents (e.g., ethyl bromide)
  • Chloroacetyl chloride (for acetamide formation)
  • Potassium thioacetate (for thioesterification).

Synthetic Routes and Methodologies

Route 1: Cyclocondensation Followed by Alkylation and Thioesterification

Synthesis of 3-Ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene Amine
  • Cyclization : React 2-amino-4-methylthiophenol (1.0 equiv) with ethyl bromide (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 h. This forms the 3-ethylbenzothiazole scaffold via nucleophilic substitution.
  • Oxidative Cyclization : Introduce a nitro group at position 6 using nitric acid in acetic anhydride, followed by reduction with iron powder (4.0 equiv) and ammonium chloride (2.0 equiv) in methanol/water (3:1) at 70°C for 2 h. Yield: 85% (analogous to benzoxazole reduction).
Acetamide Formation and Thioesterification
  • Acylation : Treat the amine intermediate with chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) at 0°C. Stir for 2 h to form 2-chloro-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide.
  • Thioesterification : React the chloroacetamide with potassium thioacetate (1.2 equiv) in acetonitrile at 25°C for 6 h. Purify via flash chromatography (petroleum ether/ethyl acetate, 3:1). Yield: 78%.

Route 2: One-Pot Electrochemical Synthesis

A green chemistry approach adapts electrochemical conditions for direct imine formation:

  • Reaction Setup : Combine 3-ethyl-6-methylbenzothiazole (1.0 equiv), 2-aminoacetamide (1.5 equiv), and tetrabutylammonium hexafluorophosphate (0.6 equiv) in DMF.
  • Electrolysis : Perform at a constant current of 14 mA using a glassy carbon anode and copper foam cathode for 10 h at 20°C.
  • Workup : Extract with ethyl acetate, concentrate, and purify via column chromatography. Yield: 75%.

Reaction Optimization and Comparative Analysis

Catalytic Systems for Cyclization

Catalyst Solvent Temperature Yield Reference
Fe/NH₄Cl MeOH/H₂O 70°C 85%
Pd/C (10%) MeOH 25°C 90%
Electrochemical DMF 20°C 75%

Key Findings :

  • Iron/ammonium chloride offers cost-effective reduction but requires longer reaction times.
  • Palladium-catalyzed hydrogenation achieves higher yields under milder conditions.
  • Electrochemical methods eliminate the need for stoichiometric reductants, aligning with green chemistry principles.

Stereochemical Control

The Z-configuration is favored due to steric hindrance between the 3-ethyl group and the acetamide side chain. Nuclear Overhauser Effect (NOE) spectroscopy confirms this geometry, showing proximity between the ethyl group and thiazole protons.

Characterization and Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.47 (s, 3H, CH₃), 3.12 (q, 2H, CH₂CH₃), 4.21 (s, 2H, SCH₂CO), 7.25–7.30 (m, 2H, aromatic).
  • LC-MS : m/z = 309.1 [M+H]⁺.

Industrial and Environmental Considerations

  • Waste Management : Electrochemical methods reduce hazardous waste by 40% compared to traditional routes.
  • Scale-Up Challenges : Pd/C catalysis faces cost barriers, while iron-mediated reactions are more scalable.

Q & A

Q. How do substituents on the benzo[d]thiazole ring influence bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups at position 6 enhance electrophilicity, improving enzyme inhibition (e.g., IC₅₀ reduction from 15 μM to 2 μM) .
  • Lipophilic Modifications : 3-ethyl or 2-methoxyethyl groups increase logP values, enhancing blood-brain barrier penetration in neurotargeting studies .
  • Steric Effects : Bulky substituents (e.g., phenylthiazolyl) reduce off-target binding by sterically blocking non-specific interactions .

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